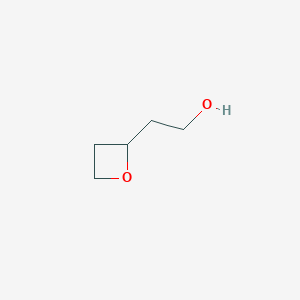

2-(Oxetan-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWXEPBGKJLBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxetan 2 Yl Ethan 1 Ol and Its Structural Analogues

Direct Synthesis Approaches to 2-(Oxetan-2-yl)ethan-1-ol

Direct synthesis of the oxetane (B1205548) ring is often challenging due to the inherent ring strain of the four-membered system. However, several intramolecular cyclization strategies have been effectively employed.

Intramolecular Cyclization Pathways for Oxetane Ring Formation

Intramolecular cyclization is a primary strategy for the formation of the oxetane ring, proceeding through the formation of a C-O bond. These methods typically involve a precursor molecule containing both a nucleophilic hydroxyl group and a carbon atom bearing a suitable leaving group, positioned to favor a 4-exo-tet cyclization.

The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for intramolecular reactions to construct cyclic ethers, including oxetanes. acs.orgchem-station.com This approach involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group in an SN2 reaction. For the synthesis of this compound, a suitable precursor would be a 4-halo-1,2-butanediol.

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the more accessible primary alcohol, which then attacks the carbon bearing the halide. acs.org The choice of the leaving group (e.g., I > Br > Cl) and solvent is crucial for maximizing the yield of the desired oxetane and minimizing side reactions like elimination. chem-station.com Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction. nih.gov

Table 1: Representative Conditions for Williamson Ether Synthesis of 2-(Hydroxymethyl)oxetane

| Starting Material | Base | Solvent | Leaving Group | Temperature | Yield (%) | Reference |

| 4-chloro-1,2-butanediol | Sodium Hydride (NaH) | THF | Cl | 25 °C | Moderate | acs.orgnih.gov |

| 4-bromo-1,2-butanediol | Potassium tert-butoxide | t-BuOH | Br | 50 °C | Good | acs.orgnih.gov |

| 1,2-butanediol-4-tosylate | Sodium Hydride (NaH) | DMF | OTs | 0-25 °C | High | acs.orgnih.gov |

An alternative and efficient route to 2-(hydroxymethyl)oxetane involves the base-mediated intramolecular cyclization of 3,4-epoxybutan-1-ol. In this reaction, a base abstracts the proton from the primary hydroxyl group, forming an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on one of the carbon atoms of the epoxide ring.

The regioselectivity of the ring-opening is governed by Baldwin's rules, favoring the 4-exo-tet pathway (attack at C4 of the epoxybutane chain) to form the four-membered oxetane ring over the 5-endo-tet pathway (attack at C3) which would lead to a five-membered tetrahydrofuran ring. rsc.org The reaction is typically performed in the presence of a base such as potassium tert-butoxide or sodium hydride in an appropriate solvent.

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry. For this compound, the stereocenter is at the C2 position of the oxetane ring. Enantioselective synthesis can be achieved either by using chiral catalysts to direct the formation of one enantiomer or by resolving a racemic mixture.

Chiral catalysts can be employed to achieve high levels of enantioselectivity in the synthesis of oxetanes. One notable strategy involves the asymmetric reduction of a β-haloketone precursor, followed by a base-mediated cyclization that proceeds with inversion of configuration. acs.org The enantioselective reduction can be accomplished using chiral reducing agents, such as those derived from lithium borohydride (B1222165) and a chiral ligand. acs.org

Another powerful approach is the desymmetrization of prochiral oxetanes using chiral Brønsted acid catalysts. nsf.gov While not a direct formation of the ring, this method allows for the enantioselective ring-opening of a symmetrically substituted oxetane to generate a chiral product which can be a precursor to the target molecule.

More recently, biocatalysis has emerged as a powerful tool for enantioselective synthesis. researchgate.net Engineered enzymes, such as halohydrin dehalogenases, have been shown to catalyze the enantioselective formation and ring-opening of oxetanes, providing access to both enantiomers of chiral oxetanes with high efficiency and enantioselectivity. researchgate.net

Table 2: Examples of Chiral Catalysis in the Synthesis of Oxetane Derivatives

| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | Lithium borohydride / Chiral ligand | β-haloketone | Chiral 2-substituted oxetane | 79-89% | acs.org |

| Desymmetrization | Chiral Phosphoric Acid | 3,3-disubstituted oxetane | Chiral 1,4-dioxane (B91453) | up to 99% | nsf.gov |

| Biocatalysis | Engineered Halohydrin Dehalogenase | Racemic γ-haloalcohol | Chiral oxetane | >99% | researchgate.net |

When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the alcohol can be recovered by treating the salt with a base to remove the chiral resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. chiralpedia.comeijppr.com The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including alcohols. nih.gov

Table 3: Common Chiral Stationary Phases for Resolution of Chiral Alcohols

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Hexane (B92381)/Isopropanol (B130326) |

| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS | Hexane/Ethanol (B145695) |

| Pirkle-type (π-acidic/π-basic) | Whelk-O 1 | Hexane/Isopropanol |

| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Polar-ionic, Reversed-phase |

Synthesis of Substituted Oxetanyl Ethanols

The synthesis of oxetanyl ethanols can be approached in two primary ways: by modifying an already-formed oxetane ring or by constructing the ring from a precursor that already contains the ethanol or a protected ethanol moiety.

Derivatization of Pre-formed Oxetane Scaffolds

One major strategy for synthesizing substituted oxetanyl ethanols involves the chemical modification of readily available oxetane building blocks. This approach leverages well-established functional group transformations to append the desired ethanol side chain. Key starting materials for this strategy include oxetanes bearing a reactive functional group at the 2-position, such as an aldehyde, carboxylic acid, or a derivative thereof.

For example, oxetane-2-carbaldehyde (B13671428) can serve as a versatile precursor. The addition of a methyl Grignard reagent (CH₃MgBr) to this aldehyde would furnish 1-(oxetan-2-yl)ethan-1-ol, a structural isomer of the target compound. organic-chemistry.orglibretexts.org To obtain the primary alcohol this compound, a one-carbon homologation would be necessary. This could be achieved through a Wittig reaction on oxetane-2-carbaldehyde to introduce a carbon-carbon double bond, followed by hydroboration-oxidation to yield the primary alcohol.

Alternatively, starting with an oxetane-2-carboxylic acid ester, such as ethyl oxetane-2-acetate, direct reduction provides a straightforward route to this compound. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemrxiv.org However, care must be taken, as harsh conditions can sometimes lead to the opening of the strained oxetane ring. chemrxiv.org

The table below summarizes some common derivatization reactions on pre-formed oxetane scaffolds.

| Starting Material | Reagent(s) | Product |

| Oxetane-2-carbaldehyde | 1. Ph₃P=CH₂ (Wittig) 2. BH₃·THF, then H₂O₂, NaOH | This compound |

| Ethyl oxetane-2-acetate | LiAlH₄, then H₂O workup | This compound |

| Oxetane-2-carbaldehyde | CH₃MgBr, then H₃O⁺ workup | 1-(Oxetan-2-yl)ethan-1-ol |

Strategies for Introducing the Ethanol Moiety to the Oxetane Ring System

Introducing the ethanol moiety can also be accomplished by utilizing the reactivity of the oxetane ring itself or by constructing the ring from a precursor already bearing the side chain. A common method for the synthesis of the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol derivative. acs.orgbeilstein-journals.orgresearchgate.net In this context, a suitably substituted pentane-1,3,5-triol derivative could be selectively protected and then cyclized to form the desired this compound.

Another approach involves the ring-opening of a 2-(oxiran-2-yl)oxetane intermediate. The epoxide ring is more strained and thus more susceptible to nucleophilic attack than the oxetane ring. Treatment of 2-(oxiran-2-yl)oxetane with a hydride source, such as LiAlH₄, would lead to the regioselective opening of the epoxide to form this compound. masterorganicchemistry.comleah4sci.com

Novel Methodologies in Oxetane Synthesis Relevant to this compound

Recent advances in synthetic organic chemistry have provided new and powerful tools for the construction of the oxetane ring. These methods offer alternative disconnections and can provide access to complex oxetane structures with high levels of control.

Metal-Catalyzed Cyclization Reactions for Oxetane Construction

Transition metal catalysis has emerged as a powerful strategy for the synthesis of cyclic ethers, including oxetanes. One notable method is the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization. nih.govconsensus.app This methodology allows for the efficient synthesis of highly functionalized oxetanes. nih.govdntb.gov.ua For the synthesis of a precursor to this compound, one could envisage a rhodium-catalyzed O-H insertion of a diazo compound into an alcohol containing a leaving group, followed by an intramolecular C-C bond formation to close the oxetane ring. nih.govthieme-connect.de

For instance, reacting a suitably protected 4-hydroxy-5-diazo-pentanoate with a rhodium catalyst could generate a rhodium carbene that undergoes O-H insertion with the hydroxyl group. The resulting intermediate, possessing a leaving group at the appropriate position, could then be induced to cyclize, forming an oxetane ring with the desired ethanol precursor side chain.

More recently, cobalt-catalyzed methods have also been developed. For example, a cobalt-catalyzed cycloisomerization of homoallylic alcohols via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) mechanism provides access to a range of oxetanes under mild conditions. beilstein-journals.org

Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. magtech.com.cnnih.gov This reaction is one of the most direct methods for constructing the oxetane ring. nih.govresearchgate.net To synthesize a molecule like this compound, the choice of the alkene component is crucial.

By using an allylic alcohol, such as but-3-en-1-ol, as the alkene partner, the ethanol moiety is incorporated directly during the cycloaddition. The reaction of an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) with but-3-en-1-ol under photochemical conditions would lead to the formation of a 2-substituted-3-(hydroxymethyl)oxetane. While not the exact target, this demonstrates the principle of incorporating hydroxyl functionality.

Research by Griesbeck and Bondock has shown that the Paternò-Büchi reaction of aldehydes with allylic alcohols can proceed with moderate to good yields. acs.orgacs.orgnih.gov The stereoselectivity of the reaction can be influenced by hydrogen bonding between the allylic alcohol and the excited state of the carbonyl compound. acs.orgacs.org For instance, the reaction of benzaldehyde (B42025) with prenol (3-methylbut-2-en-1-ol) yields the corresponding oxetane, with the cis-isomer being the major product. acs.org This methodology provides a powerful and atom-economical route to hydroxymethyl-substituted oxetanes, which are close structural analogues of this compound.

| Carbonyl Compound | Alkene | Product Type |

| Benzaldehyde | Prenol (3-methylbut-2-en-1-ol) | 3,3-Dimethyl-2-phenyl-4-(hydroxymethyl)oxetane |

| Propionaldehyde | Chiral Allylic Alcohol | Diastereomerically enriched hydroxymethyl-substituted oxetane |

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The intramolecular Williamson ether synthesis represents a classical and straightforward approach to oxetane formation. nih.govnih.gov This method typically involves the cyclization of a 1,3-diol derivative, where one of the hydroxyl groups is converted into a suitable leaving group. For the synthesis of this compound, the precursor would be a derivative of butane-1,3-diol. The reaction proceeds via an intramolecular SN2 mechanism, which generally offers good stereochemical control if a chiral starting material is used. nih.gov The efficiency of this method, however, can be variable, with yields often being modest due to competing elimination reactions. nih.gov The choice of base and solvent is crucial in maximizing the yield of the desired oxetane. organicchemistrytutor.com

A second prominent method is the ring expansion of a corresponding 2-substituted epoxide. For the target molecule, this would involve the ring expansion of 2-(oxiran-2-yl)ethan-1-ol. A particularly effective reagent for this transformation is dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent. organicchemistrytutor.comwikipedia.org This method is known for its high stereospecificity, with complete retention of configuration at the chiral center of the epoxide. beilstein-journals.org The reaction generally provides good to excellent yields and is applicable to a range of substituted epoxides. beilstein-journals.org

A detailed comparison of these synthetic strategies is presented in the table below, highlighting key parameters such as yield, stereoselectivity, and general applicability for the synthesis of 2-substituted oxetanes analogous to this compound.

Table 1: Comparative Analysis of Synthetic Routes to 2-Substituted Oxetanes

| Synthetic Route | Typical Precursor | Key Reagents | Typical Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |

| Intramolecular Williamson Ether Synthesis | 1,3-Diol derivative (e.g., 4-bromo-2-butanol) | Base (e.g., NaH, KOtBu) | 50-85 nih.gov | High (dependent on precursor stereochemistry) | Readily available starting materials; straightforward procedure. | Competing elimination reactions can lower yield; requires pre-functionalization of the diol. nih.gov |

| Ring Expansion of Epoxides | 2-Substituted epoxide (e.g., 2-ethyloxirane) | Dimethylsulfoxonium methylide | 70-95 beilstein-journals.org | Excellent (stereospecific) | High yields; excellent stereocontrol. beilstein-journals.org | Requires synthesis of the epoxide precursor; sulfur ylide can be sensitive. |

| Paternò–Büchi Reaction | Alkene (e.g., 1-butene) and Carbonyl (e.g., formaldehyde) | UV light | 40-70 wikipedia.org | Variable (often low regioselectivity) | Atom economical; direct formation of the oxetane ring. | Often produces mixtures of regioisomers; requires specialized photochemical equipment. wikipedia.orgias.ac.in |

The data indicates that for the synthesis of structurally defined 2-substituted oxetanes, the ring expansion of epoxides offers the most reliable combination of high yield and excellent stereocontrol. The intramolecular Williamson ether synthesis provides a viable alternative, particularly when the required 1,3-diol precursor is readily accessible, though yields can be more variable. The Paternò–Büchi reaction, while elegant in its conception, often suffers from a lack of regioselectivity, making it less suitable for the clean synthesis of a single, specific isomer of a 2-substituted oxetane unless the substitution pattern of the alkene inherently directs the cycloaddition.

Mechanistic Investigations of 2 Oxetan 2 Yl Ethan 1 Ol Reactivity and Transformations

Oxetane (B1205548) Ring-Opening Reactions of 2-(Oxetan-2-yl)ethan-1-ol

The opening of the oxetane ring is a key transformation, yielding highly functionalized three-carbon synthons. researchgate.netresearchgate.net These reactions can be initiated under various conditions, and the reaction pathway significantly influences the structure of the resulting product. researchgate.net

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a common method for opening the oxetane ring. The regioselectivity and stereochemistry of this process are highly dependent on the nature of the nucleophile and the reaction conditions.

For an unsymmetrically substituted oxetane such as this compound, there are two potential sites for nucleophilic attack: the substituted C2 carbon and the unsubstituted C4 carbon. The regiochemical outcome is primarily governed by a balance of steric and electronic effects. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles predominantly attack the less sterically hindered C4 position. magtech.com.cnresearchgate.net This pathway is characteristic of a standard SN2 mechanism, where steric accessibility is the dominant controlling factor. researchgate.net

Conversely, under acidic conditions where the oxetane oxygen is protonated, the reaction can proceed with attack at the more substituted C2 position. magtech.com.cnresearchgate.net This is attributed to electronic effects, where the protonated intermediate develops significant carbocationic character at the more substituted carbon, which can better stabilize the partial positive charge. magtech.com.cn Weak nucleophiles favor this pathway in the presence of an acid catalyst. magtech.com.cn

| Condition | Nucleophile Type | Primary Site of Attack | Controlling Factor | Mechanism |

| Neutral/Basic | Strong (e.g., RLi, RMgX) | C4 (less substituted) | Steric Hindrance | SN2-like |

| Acidic | Weak (e.g., H₂O, ROH, Halides) | C2 (more substituted) | Electronic Effect | SN1-like |

Table 1: General principles of regioselectivity in the nucleophilic ring-opening of 2-substituted oxetanes. magtech.com.cnresearchgate.net

The stereochemical outcome of the ring-opening reaction is a direct consequence of the reaction mechanism. For nucleophilic attacks proceeding via a classic SN2 pathway, an inversion of the configuration at the stereocenter is expected. researchgate.net Therefore, if a chiral, enantiomerically pure sample of this compound were to react with a strong nucleophile at the C4 position, the reaction would proceed with inversion of stereochemistry at that carbon.

In acid-catalyzed reactions, the situation can be more complex. While attack at the C2 position might proceed with some SN1 character, leading to potential racemization, studies on related 2-aryl oxetanes have shown that intramolecular delivery of a nucleophile can lead to a predominant retention of configuration. acs.org The precise stereochemical outcome depends heavily on the specific substrate, nucleophile, and catalyst system employed. acs.org

Electrophilic and Acid-Catalyzed Ring-Opening Reactions

The presence of the oxygen atom's lone pairs makes the oxetane ring Lewis basic. acs.org Consequently, it can be activated by Brønsted or Lewis acids. nih.govuab.catnih.govillinois.edu This activation, typically through protonation or coordination to the oxygen atom, renders the ring significantly more susceptible to cleavage, even by weak nucleophiles. magtech.com.cnnih.gov

Lewis acids such as In(OTf)₃, Al(C₆F₅)₃, and various triflates have been shown to be effective catalysts for oxetane ring-opening. nih.govuab.cat The reaction mechanism involves the formation of a zwitterionic intermediate after the initial ring-opening step, which is then intercepted by a nucleophile. uab.cat In the context of this compound, the intramolecular hydroxyl group could potentially act as a nucleophile under acidic conditions, leading to the formation of a substituted tetrahydrofuran (B95107) ring, although this requires specific catalytic conditions. Generally, acid-catalyzed reactions favor nucleophilic attack at the more substituted C2 position due to the electronic stabilization of the transition state. magtech.com.cnresearchgate.net

Radical-Mediated Ring Scission Processes

Oxetanes can serve as precursors to radical species, leading to ring scission. magtech.com.cnresearchgate.net These transformations typically involve the generation of a radical center, which then undergoes cleavage of either a C-C or C-O bond within the strained ring. researchgate.net For instance, a cobalt-catalyzed strategy has been developed to generate alkyl radicals from oxetanes via the formation of an alkylated Co-complex, which then undergoes homolytic cleavage. researchgate.netchemrxiv.org

Metabolic studies of 2-monosubstituted oxetane derivatives have shown that the compounds can undergo ring scission, resulting in the formation of hydroxy acid and diol metabolites, indicating that radical-based oxidative processes in biological systems can also cleave the ring. acs.org The regioselectivity of radical-mediated ring-opening can complement ionic pathways, sometimes favoring cleavage at the more sterically hindered position. magtech.com.cnresearchgate.net

| Radical Precursor | Proposed Intermediate | Key Transformation | Resulting Products |

| γ-Titanoxy radical | γ-oxidopropyl radical | Reductive ring-opening | Dimerization or reaction with SOMOphiles |

| Alkylated Co-complex | Nucleophilic alkyl radical | Homolysis of Co-C bond | Products of Giese addition or cross-electrophile coupling |

Table 2: Examples of radical-mediated ring-opening strategies for substituted oxetanes. researchgate.netresearchgate.net

Ring Expansion Reactions of this compound and Analogues

The inherent strain of the oxetane ring also makes it a suitable substrate for ring expansion reactions, providing access to larger, five-membered heterocyclic systems like tetrahydrofurans (THFs). beilstein-journals.orgnih.gov These transformations typically involve the reaction of the oxetane with a one-carbon synthon.

One notable method involves the reaction with diazo esters in the presence of a copper catalyst. acs.org Another approach utilizes photochemically generated carbenes, which react with the oxetane to form an ylide intermediate that subsequently rearranges to the corresponding THF. researchgate.netrsc.orgresearchgate.net This photochemical method is often high-yielding and can proceed with high diastereoselectivity when using chiral 2-substituted oxetanes. researchgate.netresearchgate.net The stereochemistry of the oxetane starting material can directly influence the stereochemical outcome of the THF product. acs.org For example, the reaction of (R)-2-phenyloxetane with a diazo ester preferentially afforded the trans-THF product, while the (S)-enantiomer yielded the cis-isomer. acs.org

Formation of Larger Oxygen-Containing Heterocycles from Oxetanes

The strained four-membered ring of oxetane derivatives can be expanded to form larger, more stable oxygen-containing heterocycles, such as tetrahydrofurans (THFs). This transformation is of significant synthetic interest as it provides access to five-membered ring systems that are prevalent in many natural products and pharmaceuticals. One common method to achieve this ring expansion involves the reaction of oxetanes with diazo compounds. chemguide.co.uk These reactions can be catalyzed by various transition metals, including copper and rhodium complexes, or proceed under photochemical conditions. acs.orgacs.org

For instance, the reaction of a 2-substituted oxetane with a diazo ester in the presence of a suitable catalyst can lead to the insertion of a carbene fragment into one of the C-O bonds of the oxetane ring, resulting in the formation of a substituted tetrahydrofuran. The regioselectivity of this insertion is often influenced by the substitution pattern of the oxetane and the nature of the catalyst.

A notable example is the photochemical ring expansion of oxetanes with aryldiazoacetates. This metal-free approach has proven highly efficient for synthesizing tetrahydrofuran derivatives under mild conditions. acs.orgacs.org The reaction proceeds by generating a carbene from the diazo compound, which then interacts with the oxetane.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| 2-Phenyloxetane | Ethyl diazoacetate | Cu(I)/bis(azaferrocene) catalyst | Ethyl 3-phenyltetrahydrofuran-2-carboxylate | chemguide.co.uk |

| Oxetane | Aryldiazoacetate | UV light (photochemical) | Substituted Tetrahydrofuran | acs.org |

| 2-Aryloxetane | 2-Diazo-1,3-dicarbonyl | Ru-catalyst | 1,4-Dioxepine | researchgate.net |

This table presents examples of ring expansion reactions of oxetane derivatives.

Mechanism of Ring Expansion with Carbene Precursors

The mechanism of oxetane ring expansion mediated by carbenes, generated from precursors like diazo compounds, has been a subject of detailed investigation, and multiple pathways have been proposed.

Ylide Formation and Diradical Pathway (Photochemical/Metal-Free): Under photochemical conditions, the generated carbene reacts with the oxygen atom of the oxetane ring to form an oxonium ylide intermediate. acs.org This ylide is a key species in the ring-expansion process. Computational studies, specifically Density Functional Theory (DFT) calculations, suggest that this ylide intermediate can undergo homolytic cleavage of a C-O bond to form a diradical species. acs.orgacs.org Subsequent ring closure of this diradical intermediate then yields the larger tetrahydrofuran ring. The stereochemical outcome of the reaction can be influenced by the different bond lengths in the transient ylide intermediates. acs.org

Ruthenium-Catalyzed [4+1] Insertion: In a transition-metal-catalyzed pathway, such as the ruthenium-catalyzed insertion of a diazocarbonyl compound into a 2-aryloxetane, the mechanism involves the formation of a metallacarbene. researchgate.net This species reacts with the oxetane to form a metal-bound oxonium ylide. Aided by the ring strain and the stabilizing effect of the aryl substituent, this intermediate undergoes heterolytic cleavage of the C-O bond to generate a carbocation. A subsequent and rapid 7-endo-trig cyclization, involving the attack of a carbonyl oxygen from the inserted fragment onto the carbocation center, followed by dissociation of the ruthenium catalyst, affords a seven-membered 1,4-dioxepine. researchgate.net

Functional Group Transformations of the Ethanol (B145695) Side Chain

The primary alcohol of the this compound side chain is amenable to a variety of standard functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation: The primary hydroxyl group of this compound can be oxidized to yield either the corresponding aldehyde, 2-(oxetan-2-yl)acetaldehyde, or the carboxylic acid, 2-(oxetan-2-yl)acetic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are effective for this transformation. chemistryviews.org

To Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. chemistryviews.orglibretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), ruthenium tetroxide (RuO₄), or Jones reagent (CrO₃/H₂SO₄/acetone). chemistryviews.org

Reduction: While the hydroxyl group itself is not reducible, the corresponding carboxylic acid, 2-(oxetan-2-yl)acetic acid, can be reduced back to the primary alcohol, this compound. Strong reducing agents are necessary for this conversion, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemguide.co.uklibretexts.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ether solvent followed by an acidic workup. chemguide.co.uklibretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also serve as effective reagents for the selective reduction of carboxylic acids.

| Starting Material Functional Group | Reagent(s) | Product Functional Group | Ref |

| Primary Alcohol | PCC, Dess-Martin Periodinane | Aldehyde | chemistryviews.org |

| Primary Alcohol | KMnO₄, Jones Reagent | Carboxylic Acid | chemistryviews.org |

| Carboxylic Acid | LiAlH₄, BH₃·THF | Primary Alcohol | chemguide.co.uklibretexts.org |

This table summarizes common oxidation and reduction reactions of the primary alcohol side chain.

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, in a process known as Fischer esterification when reacting with a carboxylic acid. The use of more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine, provides a more rapid and often higher-yielding route to the ester product.

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether. The Williamson etherification is a fundamental method for forming C-O bonds and has been utilized in the synthesis of oxetane rings themselves from acyclic diol precursors. acs.org

Isomerization Pathways of Oxetane Derivatives

Oxetane derivatives can undergo isomerization reactions, which typically involve the intramolecular opening of the strained ring. These transformations can be spontaneous or induced by catalysts, leading to the formation of more stable cyclic or acyclic structures.

A significant, and sometimes unexpected, isomerization pathway has been observed for oxetane-carboxylic acids. researchgate.net Many such compounds have been found to be unstable, isomerizing into five- or six-membered lactones (cyclic esters) upon storage at room temperature or with gentle heating. researchgate.net This process is believed to occur via an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the oxetane ring, which is protonated by another molecule of the acid. This intramolecular ring-opening and subsequent cyclization does not require an external catalyst. researchgate.net The stability of the oxetane-carboxylic acid is influenced by substituents; bulky groups or the presence of a zwitterionic structure can inhibit this isomerization. researchgate.net

In addition to this spontaneous pathway, the isomerization of oxetanes can be intentionally promoted. The activation of the oxetane ring with a Lewis acid (e.g., BF₃, Sc(OTf)₃) can facilitate intramolecular ring-opening by a tethered nucleophile. researchgate.net This strategy is a synthetically useful method for converting oxetane derivatives into other heterocyclic systems, such as functionalized tetrahydrofurans or other lactones, depending on the nature of the intramolecular nucleophile.

| Oxetane Derivative | Conditions | Product | Ref |

| Oxetane-3-carboxylic acid | Storage at room temp. or gentle heating (e.g., 50 °C in dioxane/water) | γ-Butyrolactone derivative | researchgate.net |

| Oxetane-(CH₂)₂-carboxylic acid | Heating (100 °C in dioxane/water) | δ-Valerolactone derivative | researchgate.net |

| Substituted Oxetane | Lewis Acid (e.g., BF₃, Sc(OTf)₃) + Intramolecular Nucleophile | Rearranged Heterocycle | researchgate.net |

This table illustrates isomerization pathways for oxetane derivatives.

2 Oxetan 2 Yl Ethan 1 Ol As a Versatile Building Block in Complex Chemical Synthesis

Role in the Construction of Functionalized Organic Molecules

2-(Oxetan-2-yl)ethan-1-ol serves as a key intermediate for introducing the 2-substituted oxetane (B1205548) motif into larger, more complex molecules. The primary alcohol can be readily converted into other functional groups, facilitating a variety of coupling and derivatization strategies.

A common strategy involves the activation of the hydroxyl group by converting it into a good leaving group, such as a tosylate. For instance, the chiral version, (S)-oxetan-2-ylmethyl tosylate, has been identified as a crucial synthetic fragment for incorporating the oxetane moiety into potential drug candidates. This tosylate can then undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds, effectively elongating the carbon chain or adding new functional heads.

Furthermore, the oxetane ring itself, while more stable than an epoxide, can undergo ring-opening reactions under specific conditions, providing access to functionalized 1,4-diols. This reactivity, combined with the derivatization of the side-chain alcohol, opens up a wide array of possibilities for creating diverse molecular structures. General synthetic strategies for oxetanes often involve intramolecular cyclizations of appropriately substituted acyclic precursors, highlighting the importance of building blocks like this compound that already contain the core oxetane structure. acs.orgnih.gov

Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Precursor

The chiral nature of enantiomerically pure this compound, such as 2-[(2R)-oxetan-2-yl]ethan-1-ol, allows it to be used as a chiral precursor in asymmetric synthesis. The existing stereocenter on the oxetane ring can influence the stereochemical outcome of reactions at other sites in the molecule, a process known as substrate-controlled synthesis.

While its direct use as a classical chiral auxiliary (a group that is temporarily installed to direct stereochemistry and later removed) is not extensively documented, its role as a chiral building block is significant. Enantioselective syntheses of 2-substituted oxetanes can be achieved through methods like the asymmetric reduction of β-halo ketones followed by cyclization, affording chiral oxetanes that can be further elaborated. acs.org For example, the synthesis of chiral oxetanols and azetidinols has been accomplished through iridium-catalyzed reductive coupling, demonstrating a pathway to complex chiral molecules from oxetane-based precursors. nih.gov The development of catalytic asymmetric methods to create chiral oxetanes, such as the desymmetrization of oxetanes using a chiral Brønsted acid, further underscores the value of these structures in building enantiomerically enriched compounds. nsf.gov

The synthesis of chiral epoxides, which can be precursors to chiral oxetanes, from renewable resources like levoglucosenone (B1675106) highlights the increasing demand for such enantiopure building blocks in creating high-value molecules. mdpi.com

Precursor to Heterocyclic Systems

The unique combination of a strained ring and a nucleophilic/electrophilic side chain makes this compound a valuable precursor for constructing more complex heterocyclic systems, including spirocyclic and fused rings.

Spirocyclic oxetanes, where the oxetane ring is joined to another ring through a single shared carbon atom, are of growing interest in medicinal chemistry. nih.gov Synthetic strategies to create these structures often involve intramolecular cyclization. For example, a diol derived from an oxetane diester can undergo a double tosylation and subsequent intramolecular Williamson ether synthesis to form a second oxetane ring, creating a bis-spirocyclic oxetane derivative. acs.org Another prominent method for generating spirocyclic oxetanes is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. rsc.orgrsc.org While not starting directly from this compound, these methods illustrate how an oxetane-containing fragment can be elaborated into more complex spiro-systems. The synthesis of fused ring systems, such as oxetane-fused benzimidazoles, has also been described, showcasing the versatility of oxetane precursors in building diverse heterocyclic architectures. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in synthesis. acs.org Oxetanols, a class of compounds that includes this compound, can function as bis-electrophiles (molecules with two electrophilic sites) under acidic conditions. nih.gov Research has shown that 3-aryloxetan-3-ols can react with 1,2-diols in a Brønsted acid-catalyzed annulation to form 1,4-dioxanes in high yields. acs.orgnih.gov

The proposed mechanism for this transformation involves the protonation of the oxetanol's hydroxyl group, which then leaves as water to form an oxetane carbocation. This cation is trapped by one of the hydroxyl groups of the 1,2-diol. The resulting intermediate then undergoes an intramolecular, acid-catalyzed ring-opening of the strained oxetane by the second hydroxyl group of the diol, forming the stable six-membered 1,4-dioxane (B91453) ring. acs.org This methodology has been used to generate a wide range of mono- and bicyclic dioxanes with high regio- and diastereoselectivity. nih.gov

Table 1: Examples of Brønsted Acid-Catalyzed Annulation of Oxetanols with Diols

| Oxetanol Reactant | Diol Reactant | Catalyst (mol%) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 3-Phenyl-oxetan-3-ol | Ethylene glycol | HNTf₂ (5) | 2-(Hydroxymethyl)-2-phenyl-1,4-dioxane | 95 | N/A |

| 3-(4-Bromophenyl)oxetan-3-ol | Ethylene glycol | HNTf₂ (5) | 2-(4-Bromophenyl)-2-(hydroxymethyl)-1,4-dioxane | 90 | N/A |

| 3-Phenyl-oxetan-3-ol | (R)-Propane-1,2-diol | HNTf₂ (5) | (R)-2-(Hydroxymethyl)-3-methyl-2-phenyl-1,4-dioxane | 85 | >20:1 |

| 3-Phenyl-oxetan-3-ol | cis-Cyclohexane-1,2-diol | HNTf₂ (5) | Octahydrobenzo[b] nih.govnih.govdioxine derivative | 71 | >20:1 |

Data synthesized from findings reported in studies on oxetanol annulation. nih.govresearchgate.net

This reactivity highlights the potential of oxetanols like this compound to act as precursors for a variety of other heterocyclic systems beyond dioxanes, including dihydrobenzofurans and indolines, through similar acid-catalyzed cyclization strategies. nih.govnih.gov

Incorporation into Polymeric Materials and Specialty Chemicals

The oxetane ring is a polymerizable monomer via a cationic ring-opening mechanism due to its significant ring strain (approximately 107 kJ/mol). wikipedia.org This allows for the synthesis of polyoxetanes, a class of polyethers. While the polymerization of the parent oxetane and 3,3-disubstituted derivatives is well-established, 2-substituted oxetanes like this compound can also be polymerized. The polymerization of unsymmetrically substituted oxetanes can lead to polymers with different stereochemical arrangements, such as head-to-tail or head-to-head connections. wikipedia.org

For example, 2-(chloromethyl)oxetane, a derivative conceptually related to this compound, has been homopolymerized using a triethylaluminum–acetylacetone–water catalyst system to yield an elastomeric polymer. caltech.edu The hydroxyl group in this compound offers a reactive handle for creating functional polymers. It could be used to initiate polymerization of other monomers or be derivatized post-polymerization. Oxetanes are also copolymerized with other cyclic ethers like tetrahydrofuran (B95107) (THF) to produce precursors for soft segments in materials such as polyurethanes and polyamide elastomers. wikipedia.org

Exploration as a Scaffold in Structure-Activity Relationship Studies (focused on synthetic strategies, not biological outcomes)

The oxetane ring is an increasingly popular scaffold in medicinal chemistry and drug discovery. nih.govnih.gov It is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, offering improvements in physicochemical properties such as solubility and metabolic stability. acs.org In structure-activity relationship (SAR) studies, the synthetic focus is on creating a library of analogs based on a core scaffold to explore a defined chemical space.

The this compound structure provides multiple points for synthetic diversification.

Derivatization of the alcohol: The primary alcohol can be converted into a wide range of functional groups. Strategies include esterification or etherification with diverse building blocks to probe interactions in a binding pocket. For example, forming a library of esters by reacting the alcohol with various carboxylic acids is a straightforward method to explore the impact of different substituents.

Modification via ring-opening: The oxetane ring can be opened with various nucleophiles to generate a series of acyclic 1,4-disubstituted butane (B89635) diol derivatives. This strategy dramatically changes the three-dimensional shape of the scaffold, transforming a rigid cyclic system into a flexible linear one.

Functionalization of the oxetane ring: While more complex, direct C-H functionalization of the oxetane ring itself is an emerging area that allows for the introduction of substituents at the 3- or 4-positions, further expanding the accessible chemical space. rsc.org

These synthetic strategies allow chemists to systematically modify the this compound scaffold and investigate how changes in sterics, electronics, and conformation affect the molecule's properties and interactions, without focusing on the specific biological data from these studies.

Advanced Analytical and Spectroscopic Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(Oxetan-2-yl)ethan-1-ol," offering precise insights into its atomic framework.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. The oxetane (B1205548) ring, a strained four-membered heterocycle, imparts characteristic chemical shifts to its constituent protons and carbons. semanticscholar.org

In the ¹H NMR spectrum, the protons on the oxetane ring typically appear in distinct regions. The protons on the carbons adjacent to the oxygen atom (C2 and C4) are deshielded and resonate at a lower field (higher ppm value) compared to the proton on the C3 carbon. For instance, in similar oxetane structures, the methylene (B1212753) protons bonded to the oxygen (at C4) can appear around 4.65 ppm, while the other methylene protons (at C3) are observed further upfield, around 2.61 ppm. researchgate.net The methine proton at the C2 position, being adjacent to both the ring oxygen and the ethanol (B145695) substituent, would also exhibit a characteristic downfield shift.

The ¹³C NMR spectrum provides complementary information. The carbons of the oxetane ring also show predictable chemical shifts. The carbons directly bonded to the oxygen atom (C2 and C4) are observed at lower fields (e.g., in the range of 65-95 ppm) due to the oxygen's deshielding effect. rsc.org The C3 carbon typically resonates at a higher field (lower ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Oxetane Moiety of this compound Predicted values are based on analysis of similar oxetane-containing compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H (methine) | ~4.8 - 5.0 | ~75 - 80 |

| C3-H₂ (methylene) | ~2.4 - 2.7 | ~25 - 30 |

| C4-H₂ (methylene) | ~4.4 - 4.7 | ~68 - 72 |

To confirm the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed. Methods such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound," COSY would show correlations between the C2 proton and the protons on C3, as well as between the C2 proton and the adjacent methylene protons of the ethanol side chain. It would also reveal the coupling between the C3 and C4 protons of the oxetane ring. rsc.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for connecting different fragments of the molecule. For example, HMBC would show correlations between the C2 proton of the oxetane ring and the carbons of the ethanol side chain, confirming the attachment point of the substituent. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula. The molecular formula for "this compound" is C₅H₁₀O₂. synthonix.comcalpaclab.com By summing the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the monoisotopic mass can be calculated. missouri.edumsu.edu This high-precision measurement is critical for confirming the molecular formula and distinguishing it from other isomers. chegg.com

Table 2: Exact Mass Calculation for C₅H₁₀O₂

| Element | Count | Isotope Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Calculated Monoisotopic Mass | 102.068080 |

In the study of chemical reactions involving "this compound," particularly in areas like combustion or atmospheric chemistry, identifying transient radical species is key to understanding reaction mechanisms. Multiplexed Photoionization Mass Spectrometry (MPIMS) is a sophisticated technique designed for this purpose. nih.govdntb.gov.ua

MPIMS combines a flow tube reactor with photoionization using tunable synchrotron radiation. osti.govosti.gov This setup allows for the detection of multiple species simultaneously as a function of reaction time and photon energy. nih.gov By tuning the energy of the ionizing photons, different structural isomers, including radical intermediates, can be distinguished based on their unique ionization energies. osti.govrsc.org While specific MPIMS studies on "this compound" are not documented, the technique is highly applicable for investigating its decomposition or oxidation pathways by providing isomer-resolved detection of reactive intermediates. rsc.org

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, or other components in a mixture, as well as for assessing its purity.

Gas Chromatography (GC): Given the volatility of "this compound," gas chromatography is a suitable method for its analysis. A sample is vaporized and passed through a capillary column (e.g., a (5%-phenyl)-methylpolysiloxane column) using an inert carrier gas like helium or nitrogen. rsc.org The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) is commonly used for detection. GC is effective for determining the purity of a sample and quantifying the amounts of any impurities present. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for reaction mixtures that are not amenable to GC, HPLC can be used. A liquid mobile phase carries the sample through a column packed with a stationary phase. The choice of column (e.g., C18 for reverse-phase) and mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) depends on the polarity of the analyte. Detection is typically achieved using a UV detector (if the molecule has a chromophore) or a refractive index detector.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method often used to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system, and the separated spots are visualized, often using UV light or a chemical stain. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds like this compound. The determination of enantiomeric purity is critical in many fields, particularly in pharmaceutical development, where the biological activity of enantiomers can differ significantly. heraldopenaccess.us The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. nih.gov

The separation is achieved by passing a solution of the enantiomeric mixture (the mobile phase) through a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of racemic compounds. nih.gov The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol (B130326) (normal phase) or acetonitrile and water (reversed-phase), is optimized to achieve the best resolution between the enantiomer peaks. nih.govsemanticscholar.org

Detection is commonly performed using a UV detector, as most organic molecules absorb ultraviolet light. uma.es For more sensitive or specific applications, other detectors like fluorescence or Circular Dichroism (CD) detectors can be employed. heraldopenaccess.us Once the enantiomers are separated and detected, the enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

In the context of oxetane-containing molecules, chiral HPLC is routinely used to determine the enantioselectivity of synthetic methods that produce chiral oxetanols. nih.gov For instance, in the iridium-catalyzed reductive coupling of oxetanone with allylic acetates to form enantiomerically enriched oxetanols, chiral stationary phase HPLC analysis is the standard method for quantifying the success of the asymmetric synthesis. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Chiralpak IA or IB (Cellulose-based) | nih.govsemanticscholar.org |

| Mobile Phase | Isopropanol/Hexane (e.g., 5% i-PrOH) | semanticscholar.org |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govsemanticscholar.org |

| Column Temperature | 25 - 35 °C | nih.gov |

| Detector | UV at 254 nm | nih.govsemanticscholar.org |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. Given its relatively low molecular weight and the presence of a hydroxyl group, this compound is amenable to GC analysis, which can be used for purity assessment and reaction monitoring. GC is particularly effective when coupled with a mass spectrometer (GC-MS), allowing for both the separation and structural identification of components in a mixture. fmach.it

The principle of GC involves injecting a small volume of the sample into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a long, thin column. The separation occurs as the different components of the mixture travel through the column at different rates, based on their boiling points and their interactions with the stationary phase coating the inside of the column. kettering.edu Compounds with lower boiling points and weaker interactions with the stationary phase elute first.

For the analysis of alcohols like this compound, a polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., DB-Wax) stationary phase, is often employed. nih.gov This type of column effectively separates polar compounds. The temperature of the column is typically programmed to increase during the analysis, which allows for the efficient elution of compounds with a range of boiling points. fmach.it Following separation, the compounds are detected by a detector, such as a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. fmach.it GC-MS analysis provides a mass spectrum for each separated component, which serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rtx-WAX or DB-Wax (60 m x 0.25 mm i.d., 0.25 µm film) | fmach.itnih.gov |

| Carrier Gas | Helium at 1.2 mL/min | fmach.it |

| Injection Mode | Split (e.g., 50:1) | nih.gov |

| Temperature Program | Initial 40°C, ramp at 2°C/min to 240°C, hold for 10 min | fmach.it |

| Detector | Mass Spectrometer (MS) | fmach.it |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | fmach.it |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies that correspond to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹), which provides a unique fingerprint of the molecule's functional groups.

For this compound (C₅H₁₀O₂), IR spectroscopy can readily confirm the presence of its key functional groups: the hydroxyl (-OH) group and the cyclic ether (C-O-C) of the oxetane ring.

O-H Stretch: The alcohol functional group is one of the most easily identifiable features in an IR spectrum. It gives rise to a strong and characteristically broad absorption band in the region of 3650 to 3300 cm⁻¹. openstax.org The broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretch: Like most organic molecules, this compound contains saturated (sp³) carbon-hydrogen bonds. These produce strong, sharp absorption peaks in the 2960 to 2850 cm⁻¹ range. libretexts.org

C-O Stretch: The spectrum will also show C-O stretching vibrations. The C-O stretch associated with the primary alcohol is typically found in the 1050 cm⁻¹ region. The C-O-C stretch of the ether within the four-membered oxetane ring is also prominent, often appearing in the 1100-950 cm⁻¹ range. The exact position can be influenced by the ring strain of the oxetane.

The absence of other characteristic peaks, such as a strong absorption around 1700 cm⁻¹ (which would indicate a carbonyl C=O group), further helps to confirm the structure of this compound. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance | Reference |

|---|---|---|---|---|

| Alcohol (O-H) | Stretching | 3650 - 3300 | Strong, Broad | openstax.org |

| Alkane (C-H) | Stretching | 2960 - 2850 | Strong, Sharp | libretexts.org |

| Alcohol (C-O) | Stretching | ~1050 | Strong | libretexts.org |

| Ether (C-O-C) | Stretching (Asymmetric) | 1100 - 950 | Strong | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is unattainable by most other analytical methods.

The process involves irradiating a single, well-ordered crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise location of each atom in the molecule can be determined, yielding a complete structural model.

Since this compound is a liquid at room temperature, it would need to be crystallized at a low temperature to be analyzed directly. A more common approach for liquid compounds is to prepare a solid derivative. For example, the alcohol can be reacted with a suitable reagent to form a crystalline ester or urethane. This solid derivative can then be used to grow a single crystal suitable for X-ray diffraction analysis. This approach has been successfully applied to determine the absolute stereochemistry of structurally similar chiral oxetanols. nih.gov The structural data obtained from the derivative can then be used to unequivocally establish the structure and stereochemistry of the original alcohol.

| Parameter | Type of Information Provided | Reference |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ) | nih.gov |

| Space Group | Symmetry elements of the crystal lattice | nih.gov |

| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the molecule | nih.gov |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O) in Ångstroms (Å) | nih.gov |

| Bond Angles | Angles between three connected atoms (e.g., C-O-C, O-C-C) in degrees (°) | nih.gov |

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at chiral centers | nih.gov |

Future Research Directions in 2 Oxetan 2 Yl Ethan 1 Ol Chemistry

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is driving research towards greener synthetic methodologies for compounds like 2-(Oxetan-2-yl)ethan-1-ol. A significant future direction lies in the development of biocatalytic and other sustainable strategies that minimize waste and avoid harsh reaction conditions.

Biocatalysis: The use of enzymes for the synthesis of chiral oxetanes is a burgeoning field. researchgate.netnih.gov Researchers are exploring halohydrin dehalogenases for the enantioselective formation of the oxetane (B1205548) ring from prochiral haloalcohols. researchgate.netnih.gov This approach offers high efficiency and excellent enantioselectivity under mild, aqueous conditions. Future work will likely focus on identifying or engineering enzymes that can specifically accommodate substrates leading to this compound, potentially allowing for the direct and stereocontrolled synthesis of this molecule.

Atom Economy and C-H Functionalization: Traditional methods for oxetane synthesis, such as the Williamson etherification, often involve pre-functionalized substrates and generate stoichiometric byproducts. beilstein-journals.org A promising green alternative is the direct C-H functionalization of alcohols. nih.govacs.orgresearchgate.net Recent methodologies have demonstrated the synthesis of oxetanes from unactivated alcohols, which could significantly streamline the synthesis of this compound and its derivatives. nih.govacs.org This approach, often employing photoredox catalysis, enhances atom economy and avoids the multiple steps associated with substrate pre-activation. nih.gov

Sustainable Reaction Conditions: Research into visible-light-mediated Paternò–Büchi reactions represents another avenue for sustainable oxetane synthesis. nih.govacs.org Unlike traditional methods requiring high-energy UV irradiation, visible light photochemistry offers milder and more selective reaction conditions, reducing the potential for side product formation. nih.govacs.org

Exploration of Novel Catalytic Systems for Oxetane Transformations

The inherent ring strain of oxetanes makes them susceptible to various ring-opening and expansion reactions, providing access to a diverse range of functionalized molecules. acs.org Future research will focus on discovering novel catalytic systems to control the reactivity of the oxetane ring in this compound, enabling its use as a versatile synthetic intermediate.

Catalytic Ring-Opening and Functionalization: Lewis and Brønsted acids are known to catalyze the ring-opening of oxetanes. researchgate.net However, there is a need for more selective and milder catalytic systems. For instance, indium(III) triflate has been shown to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form oxazolines. nih.govrsc.org Future work could explore similar catalytic strategies to transform the hydroxyl group of this compound into other heterocyclic systems. Chiral phosphoric acids have also been employed for the catalytic enantioselective ring-opening of 3-substituted oxetanes, a strategy that could be adapted for stereoselective transformations of derivatives of this compound. acs.org

Photocatalysis for C-H Functionalization: The direct functionalization of the oxetane ring itself is an attractive and atom-economical strategy. Photocatalysis has emerged as a powerful tool for the activation of C-H bonds. researchgate.net Research in this area could lead to methods for the direct coupling of various fragments to the oxetane ring of this compound, bypassing the need for pre-functionalized coupling partners.

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for the rational design of improved synthetic methods and catalysts. The application of advanced in situ spectroscopic techniques is a key future research direction to probe transient intermediates and elucidate complex reaction pathways.

By employing techniques such as in situ Infrared (IR) spectroscopy, researchers can monitor the real-time changes in vibrational frequencies of reactants, intermediates, and products. This can provide invaluable information on bond formation and cleavage during the catalytic cycle. For example, such techniques could be used to study the coordination of this compound to a catalyst center prior to a ring-opening event.

Furthermore, a comprehensive mechanistic understanding will facilitate the optimization of reaction conditions to enhance yield, selectivity, and catalyst turnover, ultimately leading to more efficient and robust synthetic protocols for this compound and its derivatives.

Computational Design of Novel Oxetane-Derived Scaffolds with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.gov Future investigations will increasingly leverage computational methods to design novel scaffolds derived from this compound with tailored reactivity and physicochemical properties.

DFT calculations can be used to predict the activation energies of various synthetic pathways, guiding the experimental choice of reagents and catalysts. nih.gov For instance, computational studies can help in screening potential energetic oxetane derivatives by calculating their heats of formation and predicting their performance. figshare.com This in silico screening can prioritize synthetic targets and accelerate the discovery of new molecules with desired properties.

Furthermore, computational modeling can be employed to understand and predict how modifications to the this compound scaffold influence its electronic properties and reactivity. thieme-connect.com This predictive power is essential for designing molecules for specific applications, such as in medicinal chemistry where the oxetane moiety can act as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups. merckmillipore.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. merckmillipore.com The integration of the synthesis of this compound and its derivatives into these modern platforms is a critical area for future research.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly reactive intermediates or exothermic reactions. merckmillipore.comresearchgate.net The synthesis of oxetanes, which can involve unstable intermediates, is well-suited for flow chemistry. nih.gov Future research will likely focus on developing robust flow protocols for the synthesis of this compound, enabling safer and more efficient large-scale production.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the generation of compound libraries for screening purposes. By integrating the synthesis of this compound derivatives into automated workflows, researchers can rapidly explore a wide range of structural modifications and their impact on biological activity or material properties. This high-throughput approach is essential for modern drug discovery and materials science.

Q & A

Q. What are the common synthetic routes for 2-(Oxetan-2-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via nucleophilic ring-opening of oxetane derivatives or coupling reactions. For example, oxetane-containing precursors may react with ethanolamine derivatives under catalytic conditions. Optimization involves adjusting reaction time, temperature, and catalysts (e.g., Cu(I) for selective oxidations, as demonstrated in α-hydroxy ketone oxidations ). Yield improvements may require inert atmospheres (e.g., nitrogen) to prevent side reactions. Characterization via NMR and mass spectrometry is critical to confirm purity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is effective for isolating polar intermediates. Distillation under reduced pressure may be suitable for volatile impurities. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity, as noted in industrial-grade specifications .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify key signals: oxetane protons (δ 4.5–5.0 ppm) and hydroxyl protons (broad signal at δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 118.10 for CHO) .

- FT-IR : Hydroxyl stretch (~3300 cm) and oxetane ring vibrations (~950 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the oxetane ring in this compound under acidic or basic conditions?

Methodological Answer: The oxetane ring’s strain (≈25 kcal/mol) influences reactivity. Under acidic conditions, protonation of the ether oxygen increases ring strain, leading to ring-opening via SN2 mechanisms. Computational studies (e.g., DFT calculations) model transition states and activation energies . Experimental validation involves monitoring decomposition kinetics via H NMR in DO/HCl or NaOD .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Quantum mechanical methods (e.g., Gaussian 16 with B3LYP/6-31G* basis set) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic solvents stabilize transition states). Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies are used to evaluate this compound as a building block in drug discovery?

Methodological Answer:

- Fragment-Based Screening : X-ray crystallography or SPR assays assess binding to therapeutic targets (e.g., GLP-1 receptor derivatives ).

- Metabolite Synthesis : Reductive amination (LiAlH) or alkylation reactions generate analogs for pharmacokinetic studies .

- Biological Activity : In vitro assays (e.g., enzyme inhibition, cell viability) screen for anticancer or neuromodulatory effects, referencing glutaminase inhibitor studies .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: Steric hindrance from the oxetane ring directs coupling to the less hindered ethanol moiety. Electronic effects are probed via Hammett substituent constants (σ) in Pd-catalyzed Suzuki-Miyaura reactions. GC-MS monitors regioselectivity, while NOESY NMR confirms spatial arrangements .

Data Contradictions and Validation

- Stereochemical Variants : notes a stereoisomer (2-[(2S)-Oxetan-2-yl]ethan-1-ol, CAS 1416146-79-6), suggesting chirality impacts reactivity. Comparative kinetic studies (racemic vs. enantiopure) are recommended .

- Safety Protocols : While direct safety data for this compound are lacking, analogous alcohols (e.g., 2-chloroethanol) mandate PPE (gloves, goggles) and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.